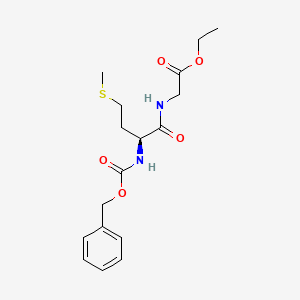
Z-Met-Gly-Oet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Met-Gly-Oet: , also known as N-CBZ-Met-Gly ethyl ester, is a synthetic dipeptide compound. It consists of a methionine residue linked to a glycine residue, with a benzyloxycarbonyl (CBZ) protective group attached to the methionine and an ethyl ester group attached to the glycine. This compound is primarily used in peptide synthesis and various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-Gly-Oet typically involves the following steps:
Protection of Methionine: Methionine is first protected with a benzyloxycarbonyl (CBZ) group to form N-CBZ-methionine.
Coupling with Glycine: The protected methionine is then coupled with glycine ethyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of methionine and glycine ethyl ester are protected and coupled using automated peptide synthesizers.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Met-Gly-Oet undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Substitution: The CBZ protective group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Deprotection: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) with hydrogen gas is used to remove the CBZ group.
Major Products
Hydrolysis: Glycine and N-CBZ-methionine.
Oxidation: Sulfoxides or sulfones of this compound.
Deprotection: Methionine-glycine ethyl ester.
Wissenschaftliche Forschungsanwendungen
Z-Met-Gly-Oet has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: It serves as a model compound for studying peptide bond formation and hydrolysis.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Enzyme Studies: It is employed in studies involving proteases and other enzymes that act on peptide bonds.
Wirkmechanismus
The mechanism of action of Z-Met-Gly-Oet involves its interaction with enzymes and other molecular targets. The CBZ group protects the methionine residue, allowing selective reactions at the glycine residue. Upon deprotection, the compound can participate in various biochemical reactions, including peptide bond formation and hydrolysis. The sulfur atom in methionine can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-Gly-Oet: A similar dipeptide with glycine residues instead of methionine.
Z-Met-Met-Oet: A dipeptide with two methionine residues.
Z-Gly-Met-Oet: A dipeptide with the reverse sequence of Z-Met-Gly-Oet.
Uniqueness
This compound is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can undergo oxidation, providing additional reactivity compared to other dipeptides. The CBZ protective group also allows selective reactions, making it a valuable compound in peptide synthesis and biochemical studies.
Eigenschaften
Molekularformel |
C17H24N2O5S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI-Schlüssel |
VQPZFTIBRWWHOT-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
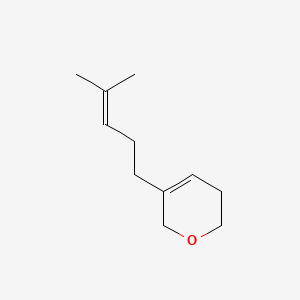

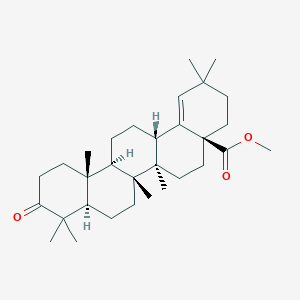
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
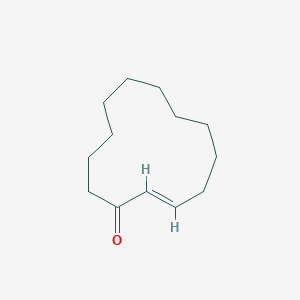
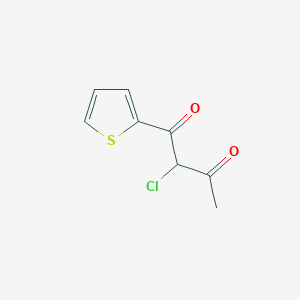
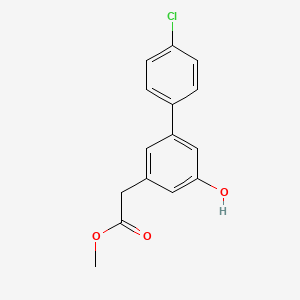
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)


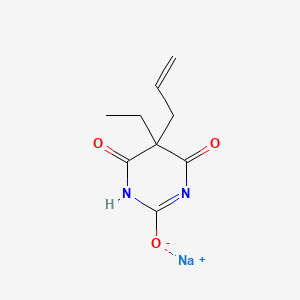
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

